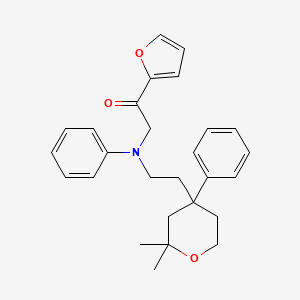
Icmt-IN-50
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-50, also known as compound 3, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) with an IC50 value of 0.31 µM . ICMT is an enzyme involved in the post-translational modification of Ras proteins, which are crucial for cell proliferation and survival. Inhibition of ICMT has shown promising anti-cancer activity, making this compound a valuable compound in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-50 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the formation of the tetrahydropyranyl ring and subsequent methylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: Icmt-IN-50 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
Icmt-IN-50 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of ICMT and its effects on Ras protein modification . In biology and medicine, this compound has shown potential as an anti-cancer agent by inhibiting the proliferation of cancer cells . It is also used in drug discovery and development to identify new therapeutic targets and optimize existing treatments . In industry, this compound can be used in the development of new materials and chemical processes .
Mecanismo De Acción
Icmt-IN-50 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in Ras proteins. By inhibiting ICMT, this compound prevents the proper localization and activation of Ras proteins, thereby disrupting Ras-mediated signaling pathways that are essential for cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds: Some similar compounds to Icmt-IN-50 include cysmethynil and other indole-based ICMT inhibitors . These compounds also target ICMT and exhibit anti-cancer activity by inhibiting Ras protein modification .
Uniqueness of this compound: this compound is unique due to its high potency and specificity for ICMT. Its IC50 value of 0.31 µM indicates strong inhibitory activity, making it a valuable tool for studying ICMT inhibition and its effects on cancer cells . Additionally, the structural features of this compound, such as the methylated tetrahydropyranyl ring, contribute to its effectiveness and selectivity .
Propiedades
Fórmula molecular |
C27H31NO3 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]anilino]-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C27H31NO3/c1-26(2)21-27(16-19-31-26,22-10-5-3-6-11-22)15-17-28(23-12-7-4-8-13-23)20-24(29)25-14-9-18-30-25/h3-14,18H,15-17,19-21H2,1-2H3 |
Clave InChI |
MJJNBXSXEWTNJB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCN(CC(=O)C2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)
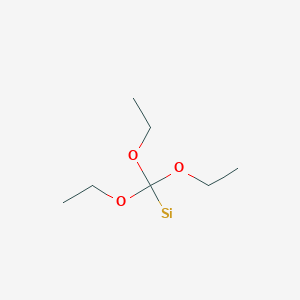
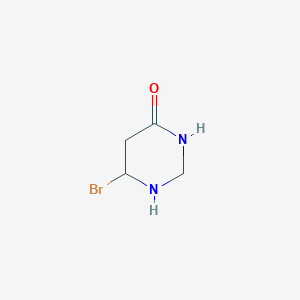
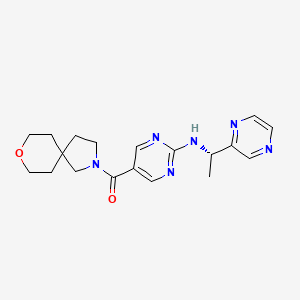
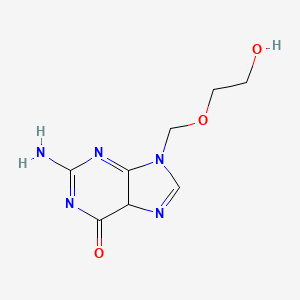
![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)
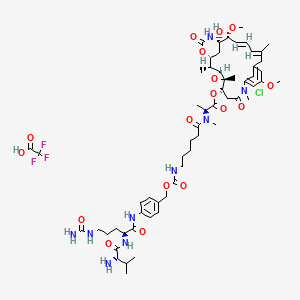
![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)
